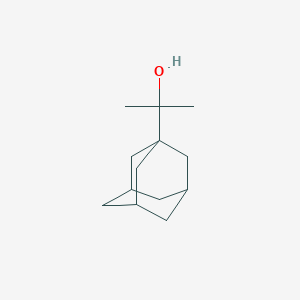

2-(1-Adamantyl)propan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-12(2,14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKAUEBLTWRERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306423 | |

| Record name | 2-(1-adamantyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775-64-4 | |

| Record name | 775-64-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1-adamantyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1-Adamantyl)propan-2-ol from Adamantane

Abstract: The adamantane scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique structural rigidity, lipophilicity, and thermal stability. Its incorporation into molecular frameworks can significantly enhance pharmacological properties such as metabolic stability and binding affinity. This guide provides a comprehensive, in-depth overview of a robust synthetic pathway to 2-(1-Adamantyl)propan-2-ol, a valuable tertiary alcohol intermediate, starting from the parent hydrocarbon, adamantane. The core of this synthesis involves a two-step sequence: the electrophilic bromination of adamantane to form 1-bromoadamantane, followed by the formation of an adamantyl Grignard reagent and its subsequent nucleophilic addition to acetone. This document furnishes detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to assist researchers, scientists, and drug development professionals in the practical application of this synthesis.

Synthetic Strategy Overview

The synthesis of this compound from adamantane is most efficiently achieved through a two-stage process. This strategy leverages well-established and high-yielding reactions common in organic synthesis.

-

Stage 1: Electrophilic Bromination of Adamantane. The first step involves the functionalization of the highly stable adamantane cage. Due to the equivalence of the four bridgehead (tertiary) C-H bonds, a selective monobromination is readily achievable to produce the key intermediate, 1-bromoadamantane.[1][2]

-

Stage 2: Grignard Reaction with Acetone. The synthesized 1-bromoadamantane is converted into its corresponding Grignard reagent, 1-adamantylmagnesium bromide.[3] This organometallic intermediate serves as a potent nucleophile that subsequently reacts with the electrophilic carbonyl carbon of acetone. An acidic workup then protonates the resulting alkoxide to yield the target tertiary alcohol, this compound.[4][5][6]

The overall synthetic pathway is illustrated below.

Stage 1: Synthesis of 1-Bromoadamantane

The direct bromination of adamantane at a bridgehead position is a facile reaction that can be accomplished using various brominating agents. The selection of the method can be based on available reagents, desired purity, and reaction scale.

Data Presentation: Comparison of Bromination Methods

The following table summarizes various reported methods for the synthesis of 1-bromoadamantane from adamantane, highlighting the differences in conditions and yields.

| Method | Brominating Agent | Catalyst / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| A | Bromine (Br₂) | None (Neat) | 85 - 110 | 9 | ~93 | [7] |

| B | Bromotrichloromethane (BrCCl₃) | Mo(CO)₆ / None (Neat) | 140 - 160 | 5 - 10 | High | [7][8] |

| C | 1,3-Dibromo-5,5-dimethylhydantoin | Trichloromethane | 65 - 70 | 24 - 36 | High | [7] |

Experimental Protocol: Direct Bromination with Liquid Bromine

This protocol is based on the direct reaction of adamantane with an excess of liquid bromine, which serves as both the reagent and the solvent.[9]

Materials:

-

Adamantane (30.0 g)

-

Liquid Bromine (24 mL)

Procedure:

-

In a reaction flask equipped with a reflux condenser and a gas outlet to neutralize HBr fumes (e.g., with a NaOH trap), add adamantane to an excess of liquid bromine.

-

Heat the reaction mixture to 85°C and maintain for 6 hours with stirring.

-

Increase the temperature to 110°C using an oil bath and continue the reaction for an additional 3 hours.

-

After the reaction period, allow the mixture to cool and stand overnight.

-

Carefully recover the excess bromine by distillation under atmospheric pressure.

-

The crude 1-bromoadamantane can be purified by recrystallization from methanol to yield a white crystalline solid.

Stage 2: Synthesis of this compound

This stage involves two critical steps: the formation of the Grignard reagent and its subsequent reaction with acetone.

Formation of 1-Adamantylmagnesium Bromide

The preparation of 1-adamantylmagnesium bromide is known to be more challenging than for typical primary or secondary alkyl halides.[10] The steric hindrance at the tertiary bridgehead position impedes the reaction with the magnesium surface and can promote side reactions such as reduction and homocoupling.[10] Therefore, careful control of reaction conditions is crucial.

Data Presentation: Yields of 1-Adamantylmagnesium Bromide

The yield of the Grignard reagent is highly dependent on the activation method of the magnesium and the reaction conditions.

| Method | Reagents / Conditions | Solvent | Yield (%) | Reference |

| Static Method | Mg turnings, 1-bromoadamantane, no stirring | Diethyl ether | 58 | [10] |

| Anthracene-Catalyzed | Mg turnings, 1-bromoadamantane, catalytic anthracene | THF | 85 (after 14 days) | [10][11] |

| Rieke Magnesium | Rieke Magnesium (from MgCl₂ and K) | THF | 92 | [10] |

Experimental Protocol: Formation of 1-Adamantylmagnesium Bromide (Static Method)

This protocol requires strictly anhydrous conditions. All glassware must be oven-dried, and anhydrous solvents must be used.

Materials:

-

Magnesium turnings

-

Iodine (a single crystal for activation)

-

1-Bromoadamantane

-

Anhydrous diethyl ether

Procedure:

-

Activation: Place magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Add a small crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed, indicating the activation of the magnesium surface. Allow the flask to cool.

-

Solvent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium turnings.

-

Initiation: Dissolve 1-bromoadamantane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction may need gentle warming to initiate, which is typically indicated by the disappearance of the iodine color and gentle bubbling.

-

Addition: Once the reaction has started, add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture can be gently refluxed for an additional 30-60 minutes to ensure maximum conversion. The resulting grey-to-black solution of 1-adamantylmagnesium bromide is used directly in the next step.

Reaction with Acetone to form this compound

This step is a classic nucleophilic addition of the Grignard reagent to a ketone.[4][12]

Experimental Protocol: Reaction and Workup

Materials:

-

Solution of 1-adamantylmagnesium bromide in diethyl ether (from previous step)

-

Acetone (1.1 equivalents), freshly distilled and anhydrous

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Cool the prepared Grignard reagent solution to 0°C in an ice bath.

-

Dissolve anhydrous acetone (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the acetone solution dropwise to the stirred Grignard reagent at 0°C. A white precipitate will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Workup: Cool the reaction mixture again in an ice bath and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This will dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid, this compound, can be purified by recrystallization (e.g., from hexane) or by column chromatography on silica gel.

Product Characterization Data

The following table provides key physical and spectroscopic data for the final product, this compound.

| Property | Value |

| Molecular Formula | C₁₃H₂₂O |

| Molar Mass | 194.32 g/mol |

| CAS Number | 775-64-4[13] |

| Appearance | White crystalline solid |

| ¹H NMR (CDCl₃) | δ (ppm): ~1.52 (s, 6H, 2x CH₃), ~1.60-1.75 (m, 12H, Ad-CH₂), ~2.05 (s, 3H, Ad-CH) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~28.9 (CH), ~29.5 (2x CH₃), ~37.1 (CH₂), ~40.5 (CH₂), ~72.1 (C-OH) |

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of this compound from adamantane. The two-stage process, involving electrophilic bromination followed by a Grignard reaction with acetone, provides a versatile method for accessing this important adamantyl-containing tertiary alcohol. While the formation of the sterically hindered Grignard reagent requires careful execution under anhydrous conditions, the overall pathway is robust and scalable. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the broader application of the adamantane scaffold in novel molecular design.

References

- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]

- 3. Buy Adamant-1-ylmagnesium bromide, 0.25 M in ether | 57680-77-0 [smolecule.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. How do Grignard reagent react with an acetone? - askIITians [askiitians.com]

- 6. How do Grignard reagent react with an acetone class 12 chemistry CBSE [vedantu.com]

- 7. benchchem.com [benchchem.com]

- 8. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-(1-Adamantyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Adamantyl)propan-2-ol is a tertiary alcohol characterized by the bulky and lipophilic adamantyl group attached to a propan-2-ol moiety. The unique three-dimensional structure of the adamantane cage imparts distinct physicochemical properties to the molecule, making it a subject of interest in medicinal chemistry and materials science. Its derivatives have been explored for various applications, leveraging the adamantane group's ability to influence properties such as lipophilicity, metabolic stability, and receptor binding. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and characterization of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₂O | [1][2] |

| Molecular Weight | 194.32 g/mol | [3] |

| CAS Number | 775-64-4 | [1][3] |

| Appearance | White solid | [4] |

| Melting Point | 75-77 °C | [4] |

| Boiling Point | 276.2 °C at 760 mmHg | [1] |

| Density | 1.07 g/cm³ | [1] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |

| LogP (calculated) | 3.39 | [1] |

| Polar Surface Area | 20.23 Ų | [1] |

| Flash Point | 127.9 °C | [1] |

| Enthalpy of Vaporization | 59.75 kJ/mol | [1] |

| Vapor Pressure | 0.000606 mmHg at 25°C | [1] |

Synthesis

The primary method for the synthesis of this compound is through a Grignard reaction. This involves the reaction of a methyl ester of 1-adamantanecarboxylic acid with an excess of a methylmagnesium halide (e.g., methylmagnesium iodide or bromide) in an anhydrous ether solvent.

A plausible experimental workflow for this synthesis is outlined below.

References

An In-depth Technical Guide to 2-(1-Adamantyl)propan-2-ol (CAS: 775-64-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-Adamantyl)propan-2-ol (CAS: 775-64-4), a tertiary alcohol incorporating the bulky, lipophilic adamantane cage. This document consolidates available data on its chemical and physical properties, synthesis, spectral characteristics, and potential applications. While specific biological and toxicological data for this compound are limited, this guide also explores the known activities of structurally related adamantane derivatives to provide context for future research and development.

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by its adamantane moiety linked to a propan-2-ol group.[1][2] The unique properties of the adamantane cage, including its rigidity and lipophilicity, are imparted to the molecule, influencing its physical and chemical behavior.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 775-64-4 | [3] |

| Molecular Formula | C₁₃H₂₂O | [3] |

| Molecular Weight | 194.32 g/mol | [3] |

| Appearance | White powder | [1] |

| Density | 1.07 g/cm³ | [1] |

| Boiling Point | 276.2 °C at 760 mmHg | [2] |

| Flash Point | 127.9 °C | [2] |

| Purity (typical) | ≥97.0% to ≥99.0% | [1] |

Synthesis

The primary synthetic route to this compound is through the Grignard reaction. This involves the reaction of a methyl Grignard reagent, such as methylmagnesium iodide, with methyl 1-adamantanecarboxylate.[4] In this reaction, two equivalents of the Grignard reagent add to the ester, leading to the formation of the tertiary alcohol after an acidic workup.

Experimental Protocol: Synthesis via Grignard Reaction

The following is a generalized experimental protocol based on standard Grignard reaction procedures with esters.

Materials:

-

Methyl 1-adamantanecarboxylate

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to exclude moisture.

-

In a three-necked flask under an inert atmosphere, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of methyl iodide in anhydrous diethyl ether or THF in a dropping funnel.

-

Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Slowly add the remaining methyl iodide solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Ester:

-

Prepare a solution of methyl 1-adamantanecarboxylate in anhydrous diethyl ether or THF.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the ester solution to the Grignard reagent via the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by column chromatography on silica gel.

-

Synthesis workflow for this compound.

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. The following provides the available mass spectrometry data and predicted NMR and IR characteristics based on its chemical structure.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available in the NIST WebBook.[3] The spectrum displays a molecular ion peak and characteristic fragmentation patterns of the adamantyl and propan-2-ol moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantyl cage protons, typically appearing as broad multiplets in the region of 1.5-2.1 ppm. The two methyl groups of the propan-2-ol moiety are equivalent and would likely appear as a singlet further downfield. The hydroxyl proton signal would be a singlet with a variable chemical shift depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the adamantane cage and the propan-2-ol group. The quaternary carbon of the adamantane attached to the propanol group and the quaternary carbon of the propanol group will have characteristic chemical shifts. The methyl carbons will appear as a single resonance.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol.

-

C-H stretching vibrations for the adamantyl and methyl groups in the region of 2850-3000 cm⁻¹.

-

A C-O stretching vibration for the tertiary alcohol, typically in the range of 1100-1200 cm⁻¹.

Potential Applications and Biological Activity

While specific biological data for this compound is scarce, the adamantane scaffold is a well-established pharmacophore in medicinal chemistry. Adamantane derivatives have been investigated for a wide range of biological activities.

-

Antiviral Activity: Adamantane derivatives, such as amantadine and rimantadine, are known for their antiviral activity against the influenza A virus by targeting the M2 proton channel.[2] It is plausible that this compound could exhibit similar properties.

-

Neurological Activity: Some adamantane derivatives act as N-methyl-D-aspartate (NMDA) receptor antagonists, which are of interest for the treatment of various neurological disorders.

-

Antimicrobial Activity: Several studies have reported the antimicrobial and antifungal activities of various adamantane derivatives.[2]

-

Synthetic Building Block: Due to its functionalized adamantane structure, this compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery and materials science.[2]

Potential applications of this compound.

Toxicology and Safety

Conclusion

This compound is a readily synthesizable adamantane derivative with potential applications in medicinal chemistry and materials science. While its specific biological profile remains largely unexplored, its structural similarity to other bioactive adamantane compounds suggests it may possess interesting pharmacological properties. Further research is warranted to fully elucidate its biological activity and toxicological profile to unlock its full potential in drug discovery and other fields.

References

In-Depth Technical Guide to the Structure Elucidation of 2-(1-Adamantyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-(1-Adamantyl)propan-2-ol, a key intermediate in the synthesis of various adamantane-based compounds with significant potential in medicinal chemistry and materials science. This document details the experimental protocols for its synthesis and purification, along with a thorough analysis of its structural features using modern spectroscopic techniques.

Synthesis and Purification

This compound can be efficiently synthesized via a Grignard reaction. This method involves the preparation of a Grignard reagent from an adamantyl halide, followed by its reaction with a suitable carbonyl compound. An alternative, though less detailed in the literature, is the alkylation of adamantane with propylene oxide.

Synthesis via Grignard Reaction

The primary synthetic route involves the reaction of 1-adamantylmagnesium bromide with acetone. The formation of the Grignard reagent from the sterically hindered 1-bromoadamantane can be challenging and requires specific conditions to achieve a good yield.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 1-Adamantylmagnesium Bromide [1]

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried to exclude moisture.

-

Reagents:

-

Magnesium turnings

-

1-Bromoadamantane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A small crystal of iodine (as an initiator)

-

-

Procedure:

-

Place the magnesium turnings and the iodine crystal in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small amount of the anhydrous solvent to cover the magnesium.

-

Prepare a solution of 1-bromoadamantane in the anhydrous solvent in the dropping funnel.

-

Add a small portion of the 1-bromoadamantane solution to the magnesium suspension. The disappearance of the iodine color and gentle bubbling indicate the initiation of the reaction. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is typically stirred for several hours to ensure complete formation of the Grignard reagent. The completion is indicated by the consumption of most of the magnesium.

-

Step 2: Reaction with Acetone

-

Reagents:

-

1-Adamantylmagnesium bromide solution (from Step 1)

-

Anhydrous acetone

-

Anhydrous diethyl ether or THF

-

-

Procedure:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of anhydrous acetone in the same solvent dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Step 3: Work-up and Purification

-

Reagents:

-

Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Carefully quench the reaction by slowly adding the saturated aqueous ammonium chloride solution or dilute acid while cooling the flask in an ice bath.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.

-

Logical Workflow for Grignard Synthesis

Caption: Synthetic pathway for this compound via Grignard reaction.

Spectroscopic Data and Structure Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay will be required compared to the ¹H NMR experiment.

Predicted NMR Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Adamantyl CH | ~1.5-2.0 | m | 9H | CH protons of the adamantyl cage |

| Adamantyl CH₂ | ~1.5-1.8 | m | 6H | CH₂ protons of the adamantyl cage |

| Methyl | ~1.2 | s | 6H | Two equivalent CH₃ groups |

| Hydroxyl | Variable (depends on concentration and solvent) | s | 1H | OH proton |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Quaternary C (C-OH) | ~70-75 | Carbon attached to the hydroxyl and adamantyl groups |

| Adamantyl C (quaternary) | ~35-40 | Quaternary carbon of the adamantyl cage |

| Adamantyl CH | ~30-35 | CH carbons of the adamantyl cage |

| Adamantyl CH₂ | ~25-30 | CH₂ carbons of the adamantyl cage |

| Methyl | ~20-25 | Two equivalent CH₃ carbons |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the presence of the hydroxyl functional group.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Description |

| ~3600-3200 | O-H stretch | Broad and strong, indicative of hydrogen bonding |

| ~2950-2850 | C-H stretch (sp³) | Strong, characteristic of the adamantyl and methyl groups |

| ~1450 | C-H bend | Bending vibrations of the CH₂ and CH₃ groups |

| ~1375 | C-H bend | Characteristic of the gem-dimethyl groups |

| ~1150 | C-O stretch | Stretching vibration of the tertiary alcohol C-O bond |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is typically used.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Mass Spectrum Analysis

The mass spectrum of this compound is available in the NIST WebBook.[2]

| m/z | Relative Intensity (%) | Proposed Fragment | Fragmentation Pathway |

| 194 | ~5 | [M]⁺ | Molecular ion |

| 179 | ~10 | [M - CH₃]⁺ | Loss of a methyl radical |

| 135 | 100 | [C₁₀H₁₅]⁺ | Loss of the propan-2-ol radical, forming the stable adamantyl cation (base peak) |

| 59 | ~20 | [C₃H₇O]⁺ | Cleavage of the C-C bond between the adamantyl group and the propan-2-ol moiety |

Logical Flow of Structure Elucidation

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound is unequivocally established through a combination of a reliable synthetic method and comprehensive spectroscopic analysis. The Grignard reaction provides a robust route for its preparation. The collective data from NMR, IR, and Mass Spectrometry are consistent with the proposed structure, confirming the connectivity of the adamantyl and propan-2-ol moieties. This detailed structural information is essential for its application as a building block in the development of novel pharmaceuticals and advanced materials.

References

Spectroscopic and Synthetic Profile of 2-(1-Adamantyl)propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for the novel tertiary alcohol, 2-(1-Adamantyl)propan-2-ol. The adamantane moiety is a key building block in medicinal chemistry, valued for its lipophilicity and rigid, cage-like structure that can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This document is intended to serve as a core resource for researchers utilizing this compound in drug design and development, offering detailed experimental methodologies and a structured presentation of its analytical data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of published experimental spectra, predicted data based on established spectroscopic principles and data from analogous structures are provided for NMR and IR analyses, alongside the available experimental mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

It is important to note that the following NMR data are predicted and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.75 | s | 6H | Adamantyl-H (6 x CH₂) |

| ~ 1.68 | s | 6H | Adamantyl-H (6 x CH₂) |

| ~ 2.05 | s | 3H | Adamantyl-H (3 x CH) |

| ~ 1.25 | s | 6H | 2 x CH₃ |

| ~ 1.50 | s | 1H | OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 72.0 | C-OH |

| ~ 40.5 | Adamantyl-C (quaternary) |

| ~ 36.5 | Adamantyl-CH₂ |

| ~ 28.5 | Adamantyl-CH |

| ~ 27.0 | CH₃ |

Infrared (IR) Spectroscopy

The following IR data are predicted based on characteristic functional group frequencies.

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Broad, Strong | O-H stretch (alcohol) |

| ~ 2900 | Strong | C-H stretch (adamantyl & methyl) |

| ~ 1450 | Medium | C-H bend (adamantyl & methyl) |

| ~ 1370 | Medium | C-H bend (gem-dimethyl) |

| ~ 1150 | Strong | C-O stretch (tertiary alcohol) |

Mass Spectrometry (MS)

The electron ionization mass spectrum for this compound is available from the NIST WebBook.[1][2][3]

Table 4: Experimental Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 194 | ~ 5 | [M]⁺ |

| 135 | 100 | [M - C₃H₇O]⁺ (Loss of isopropoxy radical) |

| 121 | ~ 15 | [C₉H₁₃]⁺ |

| 107 | ~ 20 | [C₈H₁₁]⁺ |

| 93 | ~ 30 | [C₇H₉]⁺ |

| 79 | ~ 25 | [C₆H₇]⁺ |

| 43 | ~ 40 | [C₃H₇]⁺ |

Experimental Protocols

The following section details a robust protocol for the synthesis and subsequent spectroscopic analysis of this compound.

Synthesis of this compound

This synthesis is based on the Grignard reaction, a reliable method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols.

Materials:

-

1-Bromoadamantane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Acetone

-

Anhydrous sodium sulfate

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.

-

Dissolve 1-bromoadamantane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 1-bromoadamantane solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Acetone: Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve acetone (1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the acetone solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters: Employ a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a potassium bromide (KBr) plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate.

-

Instrumentation: Obtain the FT-IR spectrum using a Fourier Transform Infrared spectrometer.

-

Parameters: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: Acquire the mass spectrum using an electron ionization (EI) mass spectrometer.

-

Parameters: Introduce the sample via a direct insertion probe or through a gas chromatograph with an ionization energy of 70 eV.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and spectroscopic analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic analysis.

References

Solubility Profile of 2-(1-Adamantyl)propan-2-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1-Adamantyl)propan-2-ol, a key intermediate in synthetic chemistry and drug discovery. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document outlines a predictive solubility profile based on the well-established principle of "like dissolves like" and the known properties of adamantane derivatives. Furthermore, a detailed, adaptable experimental protocol for the precise determination of its solubility in various organic solvents is provided. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required for the effective use of this compound in a laboratory setting.

Introduction

This compound is a tertiary alcohol containing a bulky, lipophilic adamantyl cage. This unique structural feature imparts distinct physicochemical properties, including a high melting point and significant steric hindrance. The adamantane moiety is frequently incorporated into medicinal chemistry scaffolds to enhance metabolic stability and modulate receptor binding. A thorough understanding of the solubility of this compound in common organic solvents is therefore crucial for its application in synthesis, purification, formulation, and analytical testing.

Predicted Solubility Profile

The solubility of this compound is primarily governed by its molecular structure, which features a large, nonpolar adamantane cage and a polar hydroxyl group. Based on the "like dissolves like" principle, the following solubility trends are anticipated:

-

High Solubility: The compound is expected to exhibit high solubility in nonpolar and weakly polar aprotic solvents that can effectively solvate the large hydrocarbon framework of the adamantane group. Examples include aromatic hydrocarbons (e.g., toluene, benzene) and halogenated hydrocarbons (e.g., dichloromethane, chloroform).

-

Moderate Solubility: Moderately polar solvents, such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone), are also expected to be effective solvents. The polar hydroxyl group can engage in hydrogen bonding with these solvents, while the nonpolar portion interacts favorably with the solvent's alkyl groups.

-

Lower Solubility: Polar protic solvents, particularly short-chain alcohols (e.g., methanol, ethanol), may exhibit a more complex solubility behavior. While the hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, the large, nonpolar adamantyl group can disrupt the hydrogen-bonding network of the solvent, potentially limiting solubility compared to less polar solvents.

-

Sparingly Soluble to Insoluble: As widely reported for adamantane derivatives, the compound is expected to be sparingly soluble or practically insoluble in highly polar solvents like water.[3]

Predicted Quantitative Solubility Data

The following table presents a predicted quantitative solubility profile of this compound in a range of common organic solvents at ambient temperature. It is critical to note that these values are estimations derived from the solubility of structurally similar compounds, such as adamantanone, and general solubility principles.[3] Experimental verification is essential for any practical application.

| Solvent Class | Solvent | Predicted Solubility at 25°C ( g/100 mL) |

| Aromatic Hydrocarbons | Toluene | > 20 |

| Benzene | > 20 | |

| Halogenated Hydrocarbons | Dichloromethane | > 25 |

| Chloroform | > 25 | |

| Ethers | Tetrahydrofuran (THF) | 15 - 25 |

| Diethyl Ether | 10 - 20 | |

| Ketones | Acetone | 10 - 20 |

| Alcohols | 2-Propanol | 5 - 15 |

| Ethanol | 2 - 10 | |

| Methanol | 1 - 5 | |

| Nonpolar Hydrocarbons | Hexane | 5 - 15 |

| Highly Polar | Water | < 0.1 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is adapted from established methods for determining the solubility of organic compounds.[3]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index), or Gas Chromatography (GC) system.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. A visible excess of solid should remain at the end of the equilibration period.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath.

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The required time may need to be determined empirically.

-

-

Sample Collection:

-

After equilibration, allow the vials to stand undisturbed at the set temperature until the excess solid has settled.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid particles.

-

-

Dilution:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be precisely recorded.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of dissolved this compound.

-

A calibration curve prepared with standard solutions of known concentrations must be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Logical Relationship for Solvent Selection

The choice of solvent for a particular application, such as recrystallization, depends on the differential solubility of the compound at different temperatures. The following diagram illustrates the logical considerations for selecting an appropriate recrystallization solvent.

Caption: Decision logic for selecting a recrystallization solvent.

Conclusion

This technical guide has presented a predictive solubility profile for this compound in common organic solvents and a detailed experimental protocol for its quantitative determination. While the provided solubility data is predictive and requires experimental validation, the underlying principles and the detailed methodology offer a solid foundation for researchers working with this compound. The successful application of this compound in drug development and other scientific endeavors relies on a precise understanding of its physical properties, with solubility being a paramount consideration.

References

Technical Guide: Physicochemical Properties of 2-(1-Adamantyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 2-(1-Adamantyl)propan-2-ol, a key building block in medicinal chemistry and materials science. The document outlines its physical properties and details the standard experimental methodologies for their determination.

Physicochemical Data Summary

The quantitative physical and chemical properties of this compound (CAS No: 775-64-4) are summarized in the table below. This data is crucial for its application in synthesis, formulation, and quality control.

| Property | Value | Units |

| Melting Point | 75[1] | °C |

| Boiling Point | 276.2[1][2] | °C at 760 mmHg |

| Density | 1.07[1][2] | g/cm³ |

| Flash Point | 127.9[1][2] | °C |

| Molecular Formula | C₁₃H₂₂O[3] | - |

| Molecular Weight | 194.31 | g/mol |

| Appearance | White Powder[1] | - |

Experimental Protocols

The determination of melting and boiling points are fundamental procedures for the characterization and purity assessment of chemical compounds. The following are detailed standard protocols applicable to a solid compound such as this compound.

The capillary method is the most common technique for determining the melting point of a solid organic compound.[4] It can be performed using a melting point apparatus or a Thiele tube.

Materials:

-

Melting point apparatus or Thiele tube setup

-

Glass capillary tubes (one end sealed)

-

Thermometer (calibrated)

-

Sample of this compound (dry and powdered)

-

Heating oil (for Thiele tube method, e.g., mineral or silicone oil)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.[4]

-

Load the sample into the capillary tube by pressing the open end into the powder.

-

Compact the sample at the bottom of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.[1][5]

-

-

Apparatus Setup:

-

Using a Melting Point Apparatus: Insert the capillary tube into the sample holder of the apparatus.[4] Most devices can hold multiple capillaries.

-

Using a Thiele Tube: Attach the capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be level with the thermometer bulb.[6] Clamp the Thiele tube to a stand and fill it with oil to a level just above the side-arm.[6] Insert the thermometer and attached capillary into the tube, ensuring the rubber band is above the oil level to prevent it from softening and breaking.

-

-

Measurement:

-

Heat the apparatus. Initially, a rapid heating rate (e.g., 10-20°C per minute) can be used to approach the expected melting point.[7]

-

When the temperature is about 15-20°C below the expected melting point, reduce the heating rate significantly to about 1-2°C per minute.[5] A slow heating rate is critical for an accurate measurement.[8]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[1]

-

For a pure compound, the melting range should be narrow (0.5-2°C).

-

For determining the boiling point when only a small amount of substance is available, the micro or capillary method is suitable. Since this compound is a solid at room temperature, it would first need to be melted for its boiling point to be determined by this method.

Materials:

-

Small test tube (e.g., 6 x 50 mm) or fusion tube

-

Glass capillary tube (one end sealed)

-

Thiele tube or a beaker with high-boiling point oil

-

Thermometer

-

Rubber band or tubing slice

Procedure:

-

Sample Preparation:

-

Apparatus Setup:

-

Attach the test tube containing the sample and inverted capillary to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a Thiele tube or an oil bath so that the sample is fully immersed in the oil.

-

-

Measurement:

-

Heat the oil bath gently. As the temperature rises, air trapped in the capillary will expand and be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end. This indicates that the sample has reached its boiling point and its vapor is filling the capillary.[2]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube.[2][11] Record this temperature.

-

It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[12]

-

Workflow Visualization

The following diagram illustrates the logical workflow for the determination and verification of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physicochemical Property Determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chymist.com [chymist.com]

- 3. thinksrs.com [thinksrs.com]

- 4. westlab.com [westlab.com]

- 5. jk-sci.com [jk-sci.com]

- 6. timstar.co.uk [timstar.co.uk]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. Thiele tube - Wikipedia [en.wikipedia.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. byjus.com [byjus.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide on the Reaction of 1-Adamantylmagnesium Bromide with Acetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 1-adamantylmagnesium bromide and acetone, a Grignard reaction that yields the tertiary alcohol, 2-(1-adamantyl)propan-2-ol. This reaction is of interest for the introduction of the bulky, lipophilic adamantyl moiety, a common pharmacophore in drug development, onto a quaternary carbon center. This guide details the reaction mechanism, potential side reactions, experimental protocols, and relevant quantitative data.

Introduction

The adamantane scaffold is a rigid, tricyclic hydrocarbon that has found significant application in medicinal chemistry due to its unique physicochemical properties. Its lipophilicity aids in membrane permeability, while its steric bulk can modulate interactions with biological targets. The Grignard reaction provides a powerful method for forming carbon-carbon bonds, and the use of 1-adamantylmagnesium bromide allows for the direct introduction of this valuable group. The reaction with acetone is a classic example of nucleophilic addition to a ketone, resulting in the formation of a tertiary alcohol. However, the significant steric hindrance of the adamantyl group presents challenges in the formation of the Grignard reagent and can influence the outcome of its subsequent reactions.

Reaction Mechanism and Stereochemistry

The reaction of 1-adamantylmagnesium bromide with acetone proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the adamantyl carbon nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of acetone. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates the magnesium species. The initial product is a magnesium alkoxide, which is then protonated during an acidic workup to yield the final tertiary alcohol, this compound.

Due to the steric bulk of the 1-adamantyl group, side reactions can occur. These include enolization of the ketone and reduction of the carbonyl group, although the latter is more common with Grignard reagents possessing a β-hydrogen, which is absent in 1-adamantylmagnesium bromide.

Data Presentation

Synthesis of 1-Adamantylmagnesium Bromide

The formation of 1-adamantylmagnesium bromide is known to be challenging due to the steric hindrance at the bridgehead position. Several methods have been developed to improve the yield of this Grignard reagent.

| Method | Reagents/Conditions | Solvent | Yield of Grignard Reagent (%) | Reference |

| Static Method | Mg turnings, 1-bromoadamantane, no stirring | Diethyl ether | 58 | (Molle, G. et al., 1982) |

| Anthracene-Catalyzed | Mg turnings, 1-bromoadamantane, catalytic anthracene | THF | 85 (after 14 days) | (Dimitrov, V. et al., 2014) |

Reaction of 1-Adamantylmagnesium Bromide with Acetone

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₂O |

| Molecular Weight | 194.32 g/mol |

| CAS Number | 775-64-4 |

| Appearance | White solid |

Spectroscopic Data for this compound (Predicted)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | s | 6H | 2 x CH₃ | |

| ~1.6 | m | 6H | 3 x CH₂ (adamantyl) | |

| ~1.7 | m | 6H | 3 x CH₂ (adamantyl) | |

| ~2.0 | s | 3H | 3 x CH (adamantyl) | |

| Variable | s | 1H | OH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| ~25-30 | 2 x CH₃ | |

| ~28 | CH (adamantyl) | |

| ~36 | CH₂ (adamantyl) | |

| ~40 | C (quaternary, adamantyl) | |

| ~70 | C-OH (quaternary) |

Experimental Protocols

Important Note: All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions using flame-dried or oven-dried glassware and anhydrous solvents. An inert atmosphere (e.g., argon or nitrogen) is essential.

Synthesis of 1-Adamantylmagnesium Bromide (Static Method)

This protocol is adapted from the method developed by Dubois and coworkers to minimize side reactions.

Materials:

-

Magnesium turnings

-

1-Bromoadamantane

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a single crystal of iodine.

-

Gently warm the flask under a stream of nitrogen until purple iodine vapors are observed, then allow to cool.

-

Add enough anhydrous diethyl ether to cover the magnesium turnings.

-

Prepare a solution of 1-bromoadamantane (1 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the 1-bromoadamantane solution to the magnesium suspension. The disappearance of the iodine color and gentle bubbling indicates reaction initiation. If the reaction does not start, gentle warming may be necessary.

-

Once initiated, add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux. Crucially, do not stir the reaction mixture.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 12-24 hours. The Grignard reagent forms as a solution above the unreacted magnesium.

Reaction of 1-Adamantylmagnesium Bromide with Acetone

Materials:

-

Solution of 1-adamantylmagnesium bromide in diethyl ether

-

Anhydrous acetone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Hydrochloric acid (e.g., 1 M)

Procedure:

-

Carefully decant or cannula transfer the prepared 1-adamantylmagnesium bromide solution to a clean, dry dropping funnel under an inert atmosphere.

-

In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of anhydrous acetone (1 equivalent) in anhydrous diethyl ether.

-

Cool the acetone solution in an ice bath.

-

Add the 1-adamantylmagnesium bromide solution dropwise to the stirred acetone solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

If a precipitate forms, a small amount of dilute hydrochloric acid can be added to dissolve it.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the formation of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

References

The Adamantyl Group: A Technical Guide to its Steric Hindrance Effects

For Researchers, Scientists, and Drug Development Professionals

The 1-adamantyl group, with its rigid, cage-like hydrocarbon structure, presents a unique and powerful tool in molecular design and engineering. Its significant steric bulk, surpassing that of the commonly used tert-butyl group, offers a predictable and exploitable means to influence molecular interactions, reaction pathways, and ultimately, the biological activity and physical properties of a compound. This technical guide provides an in-depth exploration of the steric hindrance effects of the adamantyl group, presenting quantitative data, detailed experimental methodologies for its characterization, and visualizations of its impact on chemical and biological systems.

Quantitative Measures of Steric Bulk

The steric influence of the 1-adamantyl group has been quantified using various empirical and computational parameters. These values are crucial for medicinal chemists and materials scientists in predicting and understanding the spatial arrangement and reactivity of adamantyl-containing molecules.

Table 1: Steric Parameters of the 1-Adamantyl Group

| Steric Parameter | Symbol | Value for 1-Adamantyl | Comparison Group (Value) |

| Charton Steric Parameter | ν | 1.33 | tert-Butyl (1.24) |

| Cone Angle (for PAd₃ ligand) | θ | 167° | P(t-Bu)₃ (182°) |

| Hydrophobic Substituent Constant | π | 3.1[1] | tert-Butyl (1.98) |

| A-Value (Conformational Energy) | A | >4.5 kcal/mol (estimated) | tert-Butyl (>4.5 kcal/mol) |

| Taft Steric Parameter | E_s | Not readily available | tert-Butyl (-1.54) |

Note: While specific experimentally determined A-values and Taft E_s parameters for the 1-adamantyl group are not widely reported in the literature, its Charton parameter and cone angle clearly demonstrate its substantial steric demand, exceeding that of the tert-butyl group. The high lipophilicity, as indicated by the π value, is another key feature arising from its bulky hydrocarbon structure.[1]

Table 2: Comparative Analysis of Adamantyl vs. tert-Butyl Group in Solvolysis Reactions

| Substrate | Solvent | Relative Rate (k_rel) | Reference |

| 1-Adamantyl Chloride | Aqueous Ethanol | 1 | [2] |

| tert-Butyl Chloride | Aqueous Ethanol | ~10-100 | [1] |

| 1-Adamantyl Chloride | More Highly Ionizing Solvents | ~1 | [2] |

| tert-Butyl Chloride | More Highly Ionizing Solvents | ~1 | [1][2] |

The higher solvolysis rate of tert-butyl chloride in aqueous ethanol is often cited as evidence for nucleophilic solvent participation, which is sterically hindered for the adamantyl system.[1][2] However, in more highly ionizing, less nucleophilic solvents, the rates become comparable, highlighting the nuanced interplay of steric and electronic effects.[2]

Experimental Protocols for Characterizing Steric Effects

The quantitative assessment of steric hindrance relies on precise experimental methodologies. Below are detailed protocols for determining key steric parameters, adapted for the 1-adamantyl group.

Determination of the A-Value via Low-Temperature NMR Spectroscopy

The A-value, or conformational free energy difference, quantifies the steric bulk of a substituent on a cyclohexane ring. It is determined by measuring the equilibrium constant between the axial and equatorial conformers using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow:

Methodology:

-

Synthesis of 1-Adamantylcyclohexane: 1-Adamantylcyclohexane is synthesized via a Grignard reaction between 1-bromoadamantane and cyclohexylmagnesium bromide, followed by purification.

-

Sample Preparation: A dilute solution of 1-adamantylcyclohexane is prepared in a solvent that remains liquid at low temperatures, such as carbon disulfide (CS₂).

-

Low-Temperature NMR Spectroscopy: ¹H NMR spectra are recorded at a series of decreasing temperatures until the signals for the axial and equatorial conformers are well-resolved and do not show further significant changes in their relative intensities.

-

Data Analysis: The equilibrium constant (K_eq) is determined by integrating the signals corresponding to the protons on the cyclohexane ring that are distinct for the axial and equatorial conformers.

-

A-Value Calculation: The A-value (ΔG°) is calculated from the equilibrium constant using the equation ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin at which the measurement was taken.

Determination of the Taft Steric Parameter (E_s) via Ester Hydrolysis Kinetics

The Taft steric parameter, E_s, is a quantitative measure of the steric effect of a substituent on the rate of a reaction. It is typically determined from the rate constants of the acid-catalyzed hydrolysis of esters.[3][4][5][6]

Experimental Workflow:

Methodology:

-

Synthesis of Methyl 1-Adamantylacetate: The ester is synthesized from 1-adamantylacetic acid and methanol under acidic conditions, followed by purification.

-

Kinetic Measurements: The hydrolysis of methyl 1-adamantylacetate is carried out in an acidic aqueous solution (e.g., HCl in an acetone/water mixture) at a constant temperature. The progress of the reaction is monitored over time by a suitable analytical technique, such as titration of the liberated carboxylic acid, HPLC, or NMR spectroscopy, to determine the rate constant (k_Ad).

-

Reference Reaction: The hydrolysis of methyl acetate (the reference compound with E_s = 0) is performed under identical conditions to determine its rate constant (k_Me).

-

E_s Calculation: The Taft steric parameter for the 1-adamantyl group is calculated using the equation: E_s = log(k_Ad / k_Me).[5][6]

X-ray Crystallography for Structural Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and torsion angles. This data provides direct evidence of the steric influence of the adamantyl group on molecular geometry.[7][8][9][10][11]

Methodology:

-

Crystal Growth: High-quality single crystals of the adamantyl-containing compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.

Visualizing Steric Effects of the Adamantyl Group

The steric bulk of the adamantyl group can be harnessed to control reaction pathways and influence molecular recognition processes. The following diagrams, rendered in DOT language, illustrate key concepts.

Influence on Nucleophilic Substitution Reactions (S_N1 vs. S_N2)

The adamantyl group completely blocks the backside attack required for an S_N2 reaction, thus favoring the S_N1 pathway, which proceeds through a planar carbocation intermediate.[12][13][14][15][16]

Role as a Steric Directing Group in Catalysis

The adamantyl group can be used to control the regioselectivity of a reaction by sterically shielding one reaction site and directing an incoming reagent to a less hindered position.

References

- 1. researchgate.net [researchgate.net]

- 2. Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry? Evidence against nucleophilic solvent participation in the tert-butyl chloride transition state and for increased hydrogen bond donation to the 1-adamantyl chloride solvolysis transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. Taft equation - Wikipedia [en.wikipedia.org]

- 6. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 13. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]

- 14. m.youtube.com [m.youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. scribd.com [scribd.com]

An In-Depth Technical Guide to the Stability of the 2-(1-Adamantyl)prop-2-yl Cation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability of the 2-(1-adamantyl)prop-2-yl cation, a tertiary carbocation of significant interest due to the unique structural and electronic properties of the adamantyl moiety. While direct quantitative data for this specific cation is not extensively available in the literature, its stability can be thoroughly inferred and understood through the examination of closely related structural analogs, established principles of carbocation chemistry, and computational studies. This guide synthesizes available data, details relevant experimental protocols, and presents logical frameworks to provide a robust understanding of the factors governing the stability of this complex carbocation.

Introduction to Carbocation Stability

Carbocations are key reactive intermediates in a vast array of chemical transformations, including those central to drug synthesis and metabolism. Their stability is a critical determinant of reaction rates and mechanistic pathways. The stability of a carbocation is primarily influenced by two key factors: inductive effects and hyperconjugation.

-

Inductive Effects: Alkyl groups are electron-donating, and they can stabilize an adjacent carbocation by pushing electron density towards the positively charged carbon, thereby delocalizing the charge.

-

Hyperconjugation: This involves the interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty (or partially filled) p-orbital. This interaction allows for the delocalization of the positive charge, leading to increased stability. The more alkyl substituents on the carbocation, the greater the potential for hyperconjugation.

Tertiary carbocations are significantly more stable than secondary and primary carbocations due to the increased contribution of both inductive effects and hyperconjugation from the three alkyl substituents. The bulky and rigid adamantyl group introduces unique steric and electronic effects that further influence carbocation stability.

The 2-(1-Adamantyl)prop-2-yl Cation: A Structural Overview

The 2-(1-adamantyl)prop-2-yl cation is a tertiary carbocation characterized by the presence of a bulky adamantyl group attached to the carbon bearing the positive charge. This structure is expected to be highly stable due to the electron-donating nature of the adamantyl cage and the two additional methyl groups, all of which contribute to the delocalization of the positive charge through inductive effects and hyperconjugation.

Quantitative Data on the Stability of a Close Structural Analog: The 2-Methyl-2-adamantyl Cation

Direct experimental data on the solvolysis of precursors to the 2-(1-adamantyl)prop-2-yl cation is scarce. However, extensive studies have been conducted on the solvolysis of 2-methyl-2-chloroadamantane, which generates the closely related 2-methyl-2-adamantyl cation. The solvolysis rates of this compound provide a strong basis for estimating the stability of the 2-(1-adamantyl)prop-2-yl cation.

| Solvent (v/v) | Temperature (°C) | Rate Constant (k, s⁻¹) |

| 100% EtOH | 25.0 | 1.31 x 10⁻⁵ |

| 90% EtOH | 25.0 | 1.14 x 10⁻⁴ |

| 80% EtOH | 25.0 | 4.41 x 10⁻⁴ |

| 70% EtOH | 25.0 | 1.25 x 10⁻³ |

| 60% EtOH | 25.0 | 3.01 x 10⁻³ |

| 50% EtOH | 25.0 | 6.89 x 10⁻³ |

| 100% MeOH | 25.0 | 5.89 x 10⁻⁵ |

| 80% MeOH | 25.0 | 1.01 x 10⁻³ |

| 60% MeOH | 25.0 | 6.01 x 10⁻³ |

| 80% Acetone | 25.0 | 5.50 x 10⁻⁵ |

| 97% TFE | 25.0 | 2.11 x 10⁻² |

TFE = 2,2,2-Trifluoroethanol

The data clearly shows that the rate of solvolysis, and thus the stability of the resulting carbocation, is highly dependent on the ionizing power of the solvent. The significantly faster rates in highly ionizing solvents like aqueous trifluoroethanol are indicative of a reaction proceeding through a carbocation intermediate.

Experimental Protocols

The determination of carbocation stability is primarily achieved through kinetic studies of solvolysis reactions. The following outlines a general protocol for such an experiment.

Solvolysis Rate Measurement by Titration

This method involves monitoring the production of acid (HX) during the solvolysis of an alkyl halide (RX) in a protic solvent.

Materials:

-

Alkyl halide precursor (e.g., 2-(1-adamantyl)-2-propyl chloride)

-

Solvent (e.g., aqueous ethanol, aqueous acetone)

-

Standardized sodium hydroxide solution (e.g., 0.01 M)

-

Indicator (e.g., bromothymol blue)

-

Constant temperature bath

-

Burette, pipettes, and flasks

Procedure:

-

Prepare a solution of the alkyl halide in the chosen solvent at a known concentration.

-

Place the reaction mixture in a constant temperature bath to ensure a stable reaction rate.

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a known volume of a suitable solvent (e.g., acetone) to stop the solvolysis.

-

Titrate the liberated acid in the aliquot with the standardized sodium hydroxide solution using an appropriate indicator.

-

Record the volume of NaOH solution required to reach the endpoint.

-

Continue this process until the reaction is complete or for a sufficient period to determine the rate constant.

Data Analysis: The rate constant (k) for a first-order solvolysis reaction can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at the completion of the reaction and Vt is the volume at time t. The slope of this line is equal to -k.

Lipophilicity of Adamantane Derivatives in Drug Design: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The adamantane scaffold, a rigid, three-dimensional diamondoid hydrocarbon, has become a privileged structure in medicinal chemistry. Its unique physicochemical properties, particularly its profound impact on lipophilicity, are instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive examination of the role of adamantane in modulating lipophilicity, detailing its effects on ADME properties and target interactions. It includes quantitative lipophilicity data for key derivatives, detailed experimental protocols for its measurement, and graphical representations of critical concepts and workflows to support drug discovery and development efforts.

Introduction: The Adamantane Scaffold in Medicinal Chemistry

Adamantane (tricyclo[3.3.1.13,7]decane) is a highly symmetrical and stable polycyclic alkane.[1][2] First isolated from crude oil in 1933 and later made widely accessible through synthesis, its incorporation into bioactive molecules has led to several clinically successful drugs.[3][4] The utility of the adamantane moiety extends beyond its function as a rigid scaffold for the precise positioning of pharmacophoric groups; it is frequently employed as a "lipophilic bullet" to strategically increase a compound's lipophilicity.[3][5]